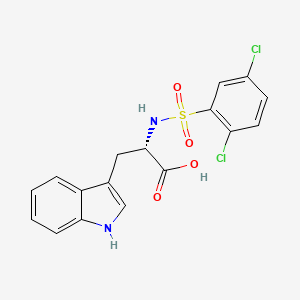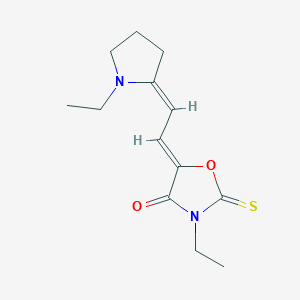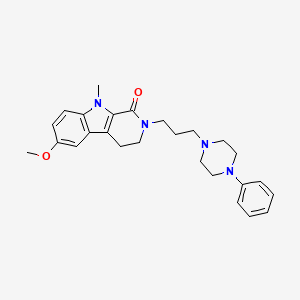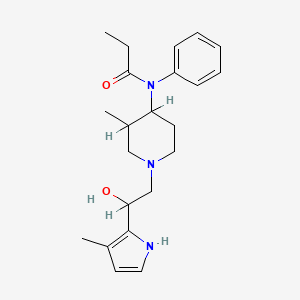
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrole moiety, and finally the attachment of the phenyl group. Common reagents used in these steps include reducing agents, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-benzyl-
- Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-tolyl-
Uniqueness
The uniqueness of Propanamide, N-(1-(2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenyl- lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique properties and applications.
Propriétés
Numéro CAS |
156724-45-7 |
|---|---|
Formule moléculaire |
C22H31N3O2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[1-[2-hydroxy-2-(3-methyl-1H-pyrrol-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-21(27)25(18-8-6-5-7-9-18)19-11-13-24(14-17(19)3)15-20(26)22-16(2)10-12-23-22/h5-10,12,17,19-20,23,26H,4,11,13-15H2,1-3H3 |
Clé InChI |
MQTHRMLXQJYOHK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C)CC(C2=C(C=CN2)C)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12697119.png)
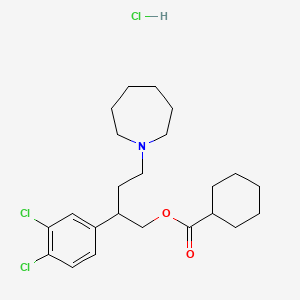
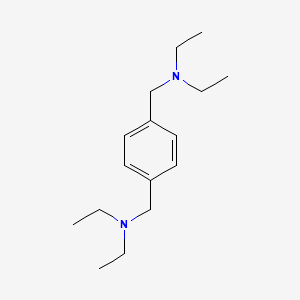
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)
![[(3R)-2,2,4-trimethyl-3-pentanoyloxypentyl] nonanoate](/img/structure/B12697147.png)


